6-Chloro-5-(ethoxycarbonyl)nicotinic acid
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Overview
Description
6-Chloro-5-(ethoxycarbonyl)nicotinic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and an ethoxycarbonyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(ethoxycarbonyl)nicotinic acid typically involves the chlorination of 5-(ethoxycarbonyl)nicotinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(ethoxycarbonyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Chloro-5-carboxynicotinic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-5-(ethoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(ethoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets. The chlorine and ethoxycarbonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(ethoxycarbonyl)nicotinic acid: A positional isomer with the chlorine and ethoxycarbonyl groups swapped.
6-Chloro-5-(methoxycarbonyl)nicotinic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
6-Bromo-5-(ethoxycarbonyl)nicotinic acid: Bromine atom replacing the chlorine atom.
Uniqueness
6-Chloro-5-(ethoxycarbonyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-5-ethoxycarbonylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)6-3-5(8(12)13)4-11-7(6)10/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYYZSOHTWTXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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